molecular formula C8H14O2 B15351538 2-Pentanone, 5-(2-propenyloxy)-

2-Pentanone, 5-(2-propenyloxy)-

Cat. No.: B15351538
M. Wt: 142.20 g/mol
InChI Key: UKPLSCZIBFJIBF-UHFFFAOYSA-N
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Description

5-Prop-2-enoxypentan-2-one is a chemical compound with the molecular formula C8H14O2. It is a derivative of pentan-2-one, featuring a prop-2-enyl group attached to the oxygen atom of the ketone group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation Reaction: One common synthetic route involves the hydroboration of 1-pentene followed by oxidation. The reaction proceeds under mild conditions, typically using borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) as the oxidizing agent.

  • Grignard Reaction: Another method involves the reaction of pentan-2-one with prop-2-enyl magnesium bromide (a Grignard reagent) followed by hydrolysis. This reaction requires anhydrous conditions and the use of ether as a solvent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic processes that optimize yield and minimize by-products. Continuous flow reactors and advanced catalysts are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: 5-Prop-2-enoxypentan-2-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation products include carboxylic acids and ketones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction products are alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles like amines or alcohols. Common reagents include ammonia (NH3) and methanol (CH3OH).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, H2O2

  • Reduction: LiAlH4, NaBH4

  • Substitution: NH3, CH3OH

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols

  • Substitution: Amides, esters

Scientific Research Applications

5-Prop-2-enoxypentan-2-one has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-prop-2-enoxypentan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its reactivity is influenced by the presence of the ketone group and the prop-2-enyl moiety, which can participate in various chemical reactions.

Comparison with Similar Compounds

  • Pentan-2-one: A simpler ketone without the prop-2-enyl group.

  • Hexan-2-one: A ketone with an additional carbon in the chain.

  • Butan-2-one: A shorter-chain ketone.

Uniqueness: 5-Prop-2-enoxypentan-2-one is unique due to its prop-2-enyl group, which imparts different reactivity compared to its similar compounds. This group allows for a wider range of chemical transformations and applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-prop-2-enoxypentan-2-one

InChI

InChI=1S/C8H14O2/c1-3-6-10-7-4-5-8(2)9/h3H,1,4-7H2,2H3

InChI Key

UKPLSCZIBFJIBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCOCC=C

Origin of Product

United States

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